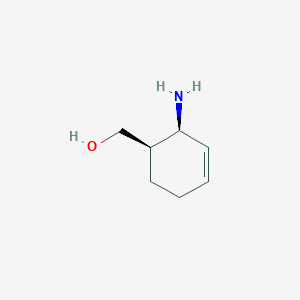
Propanedioic acid, methyl-, bis(1-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylmalonic acid bis(1-methylpropyl)ester is an organic compound categorized under heterocyclic organic compounds. It is primarily used for research purposes and is known for its unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methylmalonic acid bis(1-methylpropyl)ester typically involves the malonic ester synthesis. This process includes the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction is then treated with aqueous acid, resulting in the hydrolysis of the ester and subsequent decarboxylation to give a chain-extended carboxylic acid .
Industrial Production Methods
While specific industrial production methods for methylmalonic acid bis(1-methylpropyl)ester are not widely documented, the general approach involves the optimization of derivatization reactions used in sample preparation for quantitative analysis. This includes the use of high-resolution mass spectrometry for clinical research .
Analyse Chemischer Reaktionen
Types of Reactions
Methylmalonic acid bis(1-methylpropyl)ester undergoes several types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Often employs nucleophiles like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Methylmalonic acid bis(1-methylpropyl)ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential in diagnosing and treating metabolic disorders like methylmalonic acidemia.
Industry: Utilized in the development of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism of action of methylmalonic acid bis(1-methylpropyl)ester involves its conversion to methylmalonyl-CoA, which is then further processed in metabolic pathways. The enzyme acyl-CoA synthetase family member 3 (ACSF3) is responsible for this conversion. Abnormalities in this pathway can lead to metabolic disorders such as methylmalonic acidemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmalonic acid: A related compound involved in similar metabolic pathways.
Ethyl acetate: Another ester with different applications and properties.
Methyl butyrate: Similar in structure but with distinct uses in flavoring and fragrances.
Uniqueness
Methylmalonic acid bis(1-methylpropyl)ester is unique due to its specific structure and role in metabolic pathways, making it a valuable compound for research in various scientific fields .
Eigenschaften
Molekularformel |
C12H22O4 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
dibutan-2-yl 2-methylpropanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-8(3)15-11(13)10(5)12(14)16-9(4)7-2/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
ABPVWWMYGHRRLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)C(C)C(=O)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




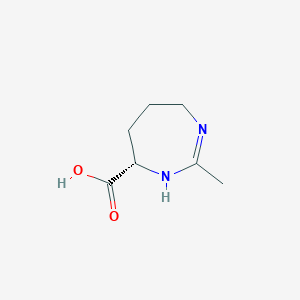



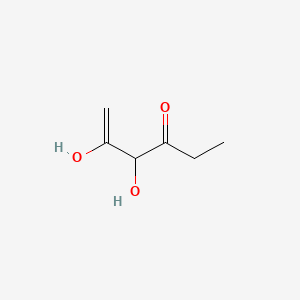
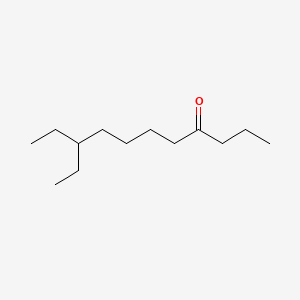



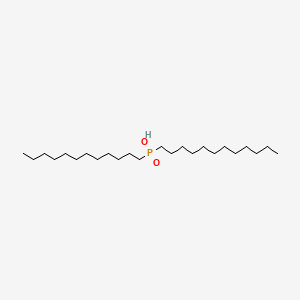
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
